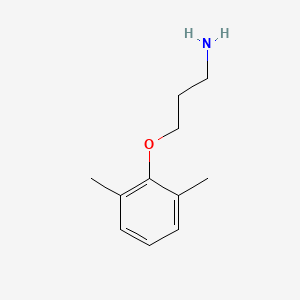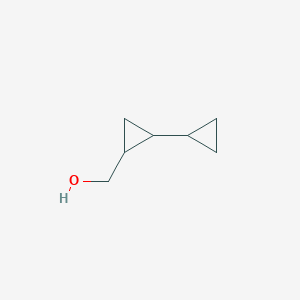
(2-Cyclopropylcyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropylcyclopropyl)methanol is an organic compound characterized by the presence of two cyclopropyl groups attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropylcyclopropyl)methanol typically involves the reaction of cyclopropylmethyl ketone with methanol under specific conditions. One common method includes the use of methoxymethyl triphenylphosphonium chloride as a reagent, which reacts with cyclopropylmethyl ketone in the presence of a base to form the desired product .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the synthesis process.
化学反応の分析
Types of Reactions: (2-Cyclopropylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives .
科学的研究の応用
(2-Cyclopropylcyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of (2-Cyclopropylcyclopropyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby influencing biochemical pathways.
類似化合物との比較
Methanol: A simple alcohol with a single hydroxyl group.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.
Phenols: Compounds with a hydroxyl group attached to an aromatic ring .
Uniqueness: (2-Cyclopropylcyclopropyl)methanol is unique due to the presence of two cyclopropyl groups, which impart distinct chemical and physical properties
特性
分子式 |
C7H12O |
|---|---|
分子量 |
112.17 g/mol |
IUPAC名 |
(2-cyclopropylcyclopropyl)methanol |
InChI |
InChI=1S/C7H12O/c8-4-6-3-7(6)5-1-2-5/h5-8H,1-4H2 |
InChIキー |
QENGFKJBIVRULH-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)
![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)

![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)
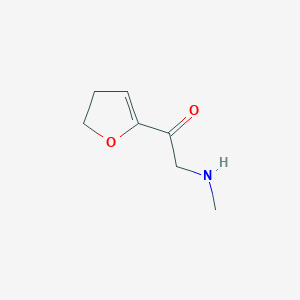
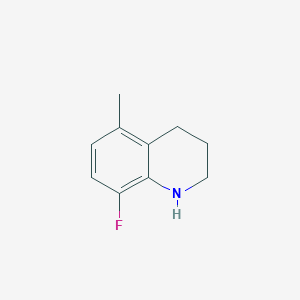

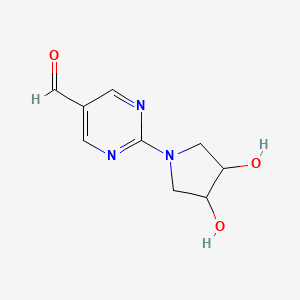
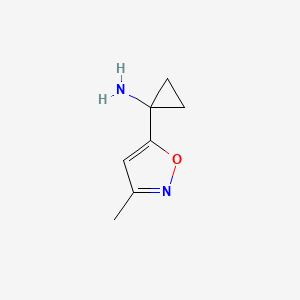
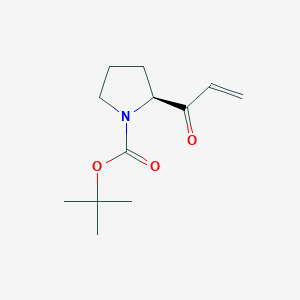
![Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158930.png)
